molecular formula C20H30N2O2 B2551381 N-((1-cyclopentylpiperidin-4-yl)methyl)-2-(p-tolyloxy)acetamide CAS No. 953932-50-8

N-((1-cyclopentylpiperidin-4-yl)methyl)-2-(p-tolyloxy)acetamide

Cat. No. B2551381
M. Wt: 330.472
InChI Key: BKDQEDGXJIFVRY-UHFFFAOYSA-N
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Description

Synthesis Analysis

Paper details the synthesis of a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides with various substitutions. The synthesis involves exploring different N-acyl, N-alkyl, and amino functions, with the optimal compound featuring a 1-methylethyl substituent. This process could be analogous to the synthesis of "N-((1-cyclopentylpiperidin-4-yl)methyl)-2-(p-tolyloxy)acetamide," where the piperidine ring is a key structural feature.

Molecular Structure Analysis

The molecular structure of related compounds is discussed in paper , where the interaction of N-(2-hydroxyphenyl)acetamide with methyl(organyl)dichlorosilanes leads to the formation of silaheterocyclic compounds. These compounds exhibit an equilibrium between 5-membered and 7-membered cyclic structures, as confirmed by NMR, FTIR spectra, and X-ray analysis. This suggests that the molecular structure of "N-((1-cyclopentylpiperidin-4-yl)methyl)-2-(p-tolyloxy)acetamide" could also be studied using similar spectroscopic techniques to determine its conformation and stability.

Chemical Reactions Analysis

The chemical reactivity of acetamide derivatives is highlighted in paper , where the synthesis and characterization of N-acetoxy-N-(1-methyl-5H-pyrido[4,5-b]indol-3-yl)acetamide and its analogues are reported. The study shows different decomposition pathways in aqueous solutions, which could be relevant for understanding the stability and reactivity of "N-((1-cyclopentylpiperidin-4-yl)methyl)-2-(p-tolyloxy)acetamide" under various conditions.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "N-((1-cyclopentylpiperidin-4-yl)methyl)-2-(p-tolyloxy)acetamide" are not provided, the papers offer insights into the properties of structurally related compounds. For instance, paper discusses the hydrolysis of silaheterocyclic compounds to form silanols and their reactions with alcohols. These findings could suggest that the compound may also undergo hydrolysis and react with alcohols, affecting its physical and chemical properties.

Scientific Research Applications

Synthesis and Biological Evaluation

Research has focused on the synthesis and biological evaluation of compounds with structural similarities to N-((1-cyclopentylpiperidin-4-yl)methyl)-2-(p-tolyloxy)acetamide, exploring their potential as antibacterial agents, opioid receptor agonists, and in the treatment of various diseases. For instance, Tsubouchi et al. (1995) detailed the synthesis of optically active 2-oxaisocephems with substituted groups that exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria, highlighting the potential of such compounds in developing new antibiotics (Tsubouchi et al., 1995).

Antimicrobial and Antifungal Applications

Compounds structurally related to N-((1-cyclopentylpiperidin-4-yl)methyl)-2-(p-tolyloxy)acetamide have been evaluated for their antimicrobial and antifungal properties. Mokhtari and Pourabdollah (2013) investigated the antimicrobial activities of N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives, finding significant effectiveness against fungi and pathogenic bacteria, which suggests the potential of related compounds in antimicrobial and antifungal applications (Mokhtari & Pourabdollah, 2013).

Anti-inflammatory and Analgesic Effects

Further research into structurally related compounds includes their potential for anti-inflammatory and analgesic effects. For example, the synthesis and evaluation of novel 2,6-diarylpiperidin-4-ones by Tripathi et al. (2014) demonstrated promising analgesic and antipyretic activities, suggesting that modifications to the piperidine structure can lead to significant pharmacological benefits (Tripathi et al., 2014).

Environmental and Toxicological Studies

Research also extends into the environmental impact and toxicological studies of related chemical compounds. Tang et al. (2012) isolated a strain of Stenotrophomonas sp. capable of hydrolyzing acetamiprid, a neonicotinoid pesticide, demonstrating the potential for bioremediation and reducing environmental pollution from similar compounds (Tang et al., 2012).

properties

IUPAC Name

N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-(4-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O2/c1-16-6-8-19(9-7-16)24-15-20(23)21-14-17-10-12-22(13-11-17)18-4-2-3-5-18/h6-9,17-18H,2-5,10-15H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKDQEDGXJIFVRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NCC2CCN(CC2)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-cyclopentylpiperidin-4-yl)methyl)-2-(p-tolyloxy)acetamide

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